molecular formula C19H24N8O B12263054 4-[2-methyl-6-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine

4-[2-methyl-6-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine

Cat. No.: B12263054
M. Wt: 380.4 g/mol
InChI Key: LYZFLLNOUFZQEB-UHFFFAOYSA-N
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Description

4-[2-methyl-6-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine is a complex organic compound that belongs to the class of pyrrolo[2,3-d]pyrimidine derivatives. These compounds are known for their potential as multi-targeted kinase inhibitors and apoptosis inducers, making them significant in the field of medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrrolo[2,3-d]pyrimidine derivatives typically involves multiple steps. . For instance, the synthesis might start with the reaction of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with sodium tert-butoxide in tetrahydrofuran under an inert atmosphere. The reaction mixture is then treated with chloromethyl pivalate to yield the desired product .

Industrial Production Methods

Industrial production of such compounds often involves optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, reaction time, and the use of specific catalysts or reagents to facilitate the reactions .

Chemical Reactions Analysis

Types of Reactions

4-[2-methyl-6-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The conditions often involve specific temperatures, solvents, and catalysts to ensure the reactions proceed efficiently .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, halogenation might yield halogenated derivatives, while oxidation could produce various oxidized forms of the compound .

Scientific Research Applications

4-[2-methyl-6-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine has several scientific research applications:

Mechanism of Action

The compound exerts its effects primarily through the inhibition of specific kinases. It binds to the active sites of these enzymes, preventing their normal function and thereby disrupting various cellular processes. This inhibition can lead to cell cycle arrest and apoptosis, particularly in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[2-methyl-6-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine is unique due to its specific structure, which allows it to interact with multiple kinase targets simultaneously. This multi-targeted approach can enhance its efficacy and reduce the likelihood of resistance developing in cancer cells .

Properties

Molecular Formula

C19H24N8O

Molecular Weight

380.4 g/mol

IUPAC Name

4-[2-methyl-6-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-yl]morpholine

InChI

InChI=1S/C19H24N8O/c1-14-23-16(12-17(24-14)26-8-10-28-11-9-26)25-4-6-27(7-5-25)19-15-2-3-20-18(15)21-13-22-19/h2-3,12-13H,4-11H2,1H3,(H,20,21,22)

InChI Key

LYZFLLNOUFZQEB-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC(=N1)N2CCOCC2)N3CCN(CC3)C4=NC=NC5=C4C=CN5

Origin of Product

United States

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